molecular formula C5H7N3O2 B3041830 N'-Hydroxy-N-(5-methylisoxazol-3-yl)formamidine CAS No. 382136-35-8

N'-Hydroxy-N-(5-methylisoxazol-3-yl)formamidine

Cat. No.: B3041830
CAS No.: 382136-35-8
M. Wt: 141.13 g/mol
InChI Key: AGZRKAARPCYPIC-UHFFFAOYSA-N
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Description

N'-Hydroxy-N-(5-methylisoxazol-3-yl)formamidine is a formamidine derivative characterized by a hydroxyl-substituted formamidine backbone linked to a 5-methylisoxazole moiety. Formamidines are nitrogen-containing compounds with the general structure R¹N–CH₂–NR²R³, often serving as ligands in coordination chemistry or intermediates in organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-hydroxy-N'-(5-methyl-1,2-oxazol-3-yl)methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-4-2-5(8-10-4)6-3-7-9/h2-3,9H,1H3,(H,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZRKAARPCYPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N=CNO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-N-(5-methylisoxazol-3-yl)formamidine typically involves the reaction of 5-methylisoxazole with formamidine derivatives under specific conditions. One common method includes the use of hydroxylamine derivatives to introduce the hydroxyimino group. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of N’-Hydroxy-N-(5-methylisoxazol-3-yl)formamidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-N-(5-methylisoxazol-3-yl)formamidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted isoxazole compounds.

Scientific Research Applications

N’-Hydroxy-N-(5-methylisoxazol-3-yl)formamidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-Hydroxy-N-(5-methylisoxazol-3-yl)formamidine involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural similarities with:

  • N,N′-Bisarylmethylenediamines : These compounds feature formamidine-like linkages between aromatic amines and formaldehyde-derived methylene groups. For example, 1,3,5-triaryl-1,3,5-hexahydrotriazines (e.g., 6a-c ) are synthesized from bisarylmethylenediamines and formaldehyde, highlighting the role of formamidine intermediates in cyclization reactions .
  • Sulfamethoxazole Derivatives : Compounds like 2-chloro-N-[4-(2-chloroacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl]acetamide () share the 5-methylisoxazol-3-yl group, suggesting common synthetic pathways involving chloroacetyl chloride and sulfonamide intermediates .

Physicochemical Properties

  • Hydrogen Bonding: The hydroxyl group in N'-Hydroxy-N-(5-methylisoxazol-3-yl)formamidine may enhance solubility and intermolecular interactions, contrasting with non-hydroxylated analogs like bisarylmethylenediamines .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Biological Activity Reference
This compound Formamidine + isoxazole –NH–CH₂–NH–OH, 5-methylisoxazole Hypothesized antibacterial
1,3,5-Triarylhexahydrotriazines Cyclic triazine –N–CH₂–N– (cyclic) Explosive precursors
Cu(I) Formamidine Dithiocarbamates Cu-S-P coordination Dithiocarbamate, PPh₃ Luminescent, Gram-negative activity
Sulfamethoxazole Derivatives Sulfonamide + isoxazole –SO₂–NH–, 5-methylisoxazole Antimicrobial

Table 2: Hypothetical Pharmacokinetic Parameters*

Compound Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors Lipinski’s Rule Compliance
This compound ~195 1.8 2 Yes
Cu(I) Formamidine Complex () ~800–900 4.5 0 No (high MW)
Sulfamethoxazole () 253 0.5 3 Yes

Biological Activity

N'-Hydroxy-N-(5-methylisoxazol-3-yl)formamidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₅H₇N₃O₂ and a molecular weight of approximately 141.128 g/mol. The compound features a hydroxyl group attached to the nitrogen atom of the formamidine moiety and a 5-methylisoxazole ring, which contributes to its unique properties. It appears as a solid at room temperature, with a melting point ranging from 185 to 187 °C.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It has shown promise in reducing inflammation markers in cellular models, indicating potential therapeutic applications in inflammatory diseases such as arthritis or inflammatory bowel disease. The anti-inflammatory action may be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Studies and Research Findings

Several studies have reported on the biological activities of this compound:

  • Antimicrobial Activity : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, showcasing its potential as a novel antimicrobial agent.
  • Anti-inflammatory Mechanism : In a laboratory setting, this compound was found to significantly reduce TNF-alpha levels in macrophage cultures stimulated with lipopolysaccharide (LPS), indicating its role in modulating inflammatory responses.
  • Comparative Analysis : When compared to similar compounds, such as N’-Hydroxy-N-(5-methyl-1,2-oxazol-3-yl)imidoformamide, this compound demonstrated superior antimicrobial efficacy due to its unique structural features that enhance binding affinity to bacterial targets.

Summary Table of Biological Activities

Activity Effect Study Reference
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryReduces TNF-alpha levels in LPS-stimulated cells
MechanismModulates enzyme activity and receptor binding

Q & A

Q. What are the standard synthetic routes for N'-Hydroxy-N-(5-methylisoxazol-3-yl)formamidine, and what reaction conditions are critical for optimizing yield and purity?

Methodological Answer: The synthesis typically involves two key steps:

Intermediate Preparation : Reacting 5-methylisoxazol-3-amine with a formamidine precursor (e.g., DMF-dimethyl acetal) under reflux conditions to form an N,N-dimethylamidine intermediate .

Hydroxylamine Treatment : Treating the intermediate with hydroxylamine hydrochloride in methanol or ethanol at 50–60°C to introduce the N'-hydroxy group. Critical parameters include stoichiometric control of hydroxylamine (1.2–1.5 equivalents), pH adjustment (neutral to slightly basic), and purification via recrystallization from ethanol/water mixtures to achieve >95% purity .
Optimization Tips : Excess hydroxylamine can lead to byproducts; monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent).

Q. How is the compound characterized using spectroscopic and analytical techniques to confirm its structure?

Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Key signals include the isoxazole ring proton (δ 6.1–6.3 ppm, singlet) and N-hydroxy group proton (δ 9.2–9.5 ppm, broad singlet, exchangeable with D₂O) .
    • ¹³C NMR : The formamidine carbon (C=N) resonates at δ 155–160 ppm, while the isoxazole carbons appear at δ 95–110 ppm .
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (C₆H₈N₃O₂), with fragmentation patterns confirming the N-hydroxy and isoxazole moieties .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values within ±0.3% .

Advanced Research Questions

Q. What challenges arise in the X-ray crystallographic analysis of this compound, and how are they addressed using software like SHELX?

Methodological Answer :

  • Challenges :
    • Disorder in the N-hydroxy Group : Dynamic proton exchange between N and O atoms can cause electron density smearing.
    • Twinned Crystals : Common due to the compound’s planar structure, complicating data indexing.
  • Solutions :
    • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
    • Refinement in SHELXL : Apply restraints on bond lengths (e.g., N–O = 1.41 Å) and anisotropic displacement parameters. For twinned data, use the TWIN/BASF commands to model twin domains .
    • Validation : Check for overfitting using Rfree and the IUCr’s structure validation tools .

Q. How do computational methods like molecular docking or DFT calculations contribute to understanding its interaction with biological targets?

Methodological Answer :

  • Molecular Docking :
    • Target Selection : Prioritize enzymes with formamidine-binding pockets (e.g., bacterial dihydrofolate reductase) based on structural homology .
    • Software : Use AutoDock Vina with AMBER force fields. The N-hydroxy group often forms hydrogen bonds with catalytic residues (e.g., Asp27 in DHFR), while the isoxazole ring engages in π-stacking .
  • DFT Calculations :
    • Conformational Analysis : Optimize geometries at the B3LYP/6-31G(d) level to identify low-energy conformers. The N-hydroxy group adopts a trans configuration relative to the isoxazole ring .
    • Electrostatic Potential Maps : Reveal nucleophilic regions (e.g., N-hydroxy oxygen) as reactive sites for electrophilic attack .

Q. What contradictions exist in reported biological activities, and how can structure-activity relationship (SAR) studies resolve them?

Methodological Answer :

  • Contradictions :
    • Some studies report antifungal activity (MIC = 2–4 µg/mL), while others show no efficacy against the same strains .
  • SAR Strategies :
    • Substituent Variation : Synthesize analogs with halogen (e.g., Cl, Br) or methyl groups on the isoxazole ring to assess steric/electronic effects .
    • Bioassay Standardization : Use consistent fungal strains (e.g., Candida albicans ATCC 90028) and microbroth dilution protocols (CLSI M27-A3) to minimize variability .
    • Mechanistic Studies : Perform time-kill assays to differentiate static vs. cidal effects and correlate with logP values (optimal range: 1.5–2.5) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-Hydroxy-N-(5-methylisoxazol-3-yl)formamidine
Reactant of Route 2
N'-Hydroxy-N-(5-methylisoxazol-3-yl)formamidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.